molecular formula C16H13BrN2 B2539834 N-(4-bromophenyl)-4-methylquinolin-2-amine CAS No. 324526-70-7

N-(4-bromophenyl)-4-methylquinolin-2-amine

Cat. No.: B2539834
CAS No.: 324526-70-7
M. Wt: 313.198
InChI Key: JXZCUTPQSYPHMT-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methylquinolin-2-amine is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methylquinolin-2-amine typically involves the reaction of 4-bromoaniline with 4-methylquinoline-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it has been shown to interfere with the cell cycle and induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-bromophenyl)-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c1-11-10-16(18-13-8-6-12(17)7-9-13)19-15-5-3-2-4-14(11)15/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZCUTPQSYPHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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